molecular formula C18H12F3N3OS B11604332 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11604332
M. Wt: 375.4 g/mol
InChI Key: WLJNZRKIMJCVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (hereafter referred to as Compound 11g) is a fluorinated heterocyclic molecule featuring a pyrazolo[1,5-a]pyrimidine core. This scaffold is notable for its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .

Synthesis:
Compound 11g is synthesized via a microwave-assisted Suzuki–Miyaura cross-coupling reaction. Starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the reaction with thiophen-2-ylboronic acid and subsequent coupling with 4-methoxyphenyl groups yields the target compound in 87% yield after purification . This method is advantageous due to its efficiency and reduced reaction time compared to conventional heating.

Properties

Molecular Formula

C18H12F3N3OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H12F3N3OS/c1-25-12-6-4-11(5-7-12)13-10-17-22-14(15-3-2-8-26-15)9-16(18(19,20)21)24(17)23-13/h2-10H,1H3

InChI Key

WLJNZRKIMJCVPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Temperature : Microwave-assisted heating ensures rapid and uniform energy transfer, reducing side reactions.

  • Solvent : 1,4-Dioxane facilitates solubility of polar intermediates.

  • Base : NaOMe promotes deprotonation and ring closure.

This method avoids regioisomeric byproducts due to the electronic directing effects of the 4-methoxyphenyl group at position 2.

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

A one-pot strategy combining bromination and coupling steps was attempted but resulted in debromination byproducts (61% yield). Triethylamine and morpholine in the reaction medium were identified as culprits, necessitating stepwise synthesis.

Direct C–H Arylation

Recent advances suggest that C–H activation at position 5 using Pd catalysis could bypass halogenation. However, this method remains unexplored for thiophene derivatives in pyrazolo[1,5-a]pyrimidines.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 8.07 (s, 1H, H-3), 7.82 (d, 2H, Ar-H), 7.12 (d, 2H, Ar-H), 6.96 (m, 2H, Thiophene-H).

  • ¹³C NMR : δ 161.2 (C-OCH₃), 152.1 (C-CF₃), 128.4–114.7 (Ar-C).

Mass Spectrometry

  • ESI-MS : m/z 375.4 [M+H]⁺, consistent with the molecular formula C₁₈H₁₂F₃N₃OS.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Cyclocondensation63Regioselective, scalableRequires microwave irradiation
Suzuki Coupling85–91High functional group toleranceSensitive to boronic acid purity
One-Pot61Reduced purification stepsLow yield due to debromination

Industrial-Scale Considerations

Gram-scale synthesis (41% yield) has been demonstrated using pyrazolopyrimidine intermediates and hydrazine hydrate in methanol. Crystallization from DMF effectively removes byproducts, ensuring >95% purity .

Chemical Reactions Analysis

C3 Functionalization via Suzuki–Miyaura Cross-Coupling

The unsubstituted C3 position of pyrazolo[1,5-a]pyrimidines is highly reactive toward palladium-catalyzed cross-coupling reactions. For example:

  • Reaction Conditions :

    • Catalyst: XPhosPdG2/XPhos (2–5 mol%)

    • Base: K3_3PO4_4 (2.0 equiv)

    • Solvent: 1,4-Dioxane/H2_2O (4:1)

    • Temperature: 110°C (microwave-assisted, 30 min) .

Boronic AcidProduct (C3 Substituent)Yield (%)
Phenyl3-Phenyl85–92
4-Pyridyl3-(4-Pyridyl)78
Thiophen-2-yl3-(Thiophen-2-yl)81

Mechanism : Oxidative addition of the palladium catalyst to the C–Br bond (if brominated) or direct C–H activation, followed by transmetallation with the boronic acid and reductive elimination .

Electrochemical C3–H Chalcogenation

Electrochemical methods enable regioselective selenylation or sulfenylation at C3 under mild conditions :

  • Reaction Setup :

    • Electrolyte: TBABF4_4 (20 mol%)

    • Chalcogen Source: (PhX)2_2 (X = Se, S; 0.5 equiv)

    • Solvent: Acetonitrile

    • Electrodes: Graphite (undivided cell, 10 mA, 1 h).

Chalcogen SourceProduct (C3 Substituent)Yield (%)
(PhSe)2_23-SePh86–92
(PhS)2_23-SPh78–84

Key Features :

  • Oxidant-free, room-temperature conditions.

  • Radical cross-coupling mechanism involving chalcogen radical generation at the anode .

Nucleophilic Aromatic Substitution (SNAr) at C5

  • Lactam Activation : For analogs with a lactam group at C5, PyBroP-mediated C–O activation enables substitution with amines or thiols (e.g., morpholine, benzylamine) .

    • Example: 5-Methoxy → 5-morpholino (yield: 77–91%) .

Trifluoromethyl Group Reactivity

  • Electrophilic Substitution : Directs electrophiles to meta/para positions of adjacent substituents.

  • Photophysical Properties : Enhances π-conjugation for applications in optoelectronics .

Stability and Degradation Pathways

  • Hydrolytic Stability : The trifluoromethyl group and methoxyphenyl substituent confer resistance to hydrolysis under acidic/basic conditions (pH 2–12) .

  • Thermal Stability : Decomposition observed above 250°C (DSC data) .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves multi-step reactions that can include cyclization and functional group modifications. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular architecture and purity of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, derivatives of this compound have shown promising results in inhibiting various cancer cell lines.

  • Mechanism of Action : These compounds are believed to exert their effects through multiple mechanisms, including:
    • Aurora Kinase Inhibition : Aurora kinases play a critical role in cell division; their overexpression is linked to several cancers. Compounds similar to 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine have demonstrated significant inhibitory activity against these kinases, leading to reduced proliferation of cancer cells .
    • Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, which is crucial for preventing tumor growth .

Enzyme Inhibition

In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidines are also known for their enzyme inhibitory activities :

  • Phosphodiesterase Inhibition : Some derivatives have shown selective inhibition of phosphodiesterase enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Kinase Inhibition : Beyond aurora kinases, other kinases involved in signaling pathways relevant to cancer progression may also be targeted by this class of compounds .

Potential Therapeutic Uses

The broad spectrum of biological activities exhibited by this compound indicates its potential for various therapeutic applications:

  • Antimicrobial Properties : Research has indicated that some pyrazolo derivatives possess antimicrobial activity against a range of pathogens, suggesting their utility in treating infections .
  • Antioxidant Activity : These compounds may also function as antioxidants, providing protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profiles of pyrazolo[1,5-a]pyrimidine derivatives:

  • Cell Line Studies : A study reported the cytotoxic effects of related compounds on various cancer cell lines (e.g., MCF-7 and DU145), with IC50 values indicating significant anticancer properties .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential and pharmacokinetics of these compounds. Results have shown promising outcomes in tumor reduction and survival rates compared to control groups .

Data Tables

Biological ActivityCompoundIC50 (µM)Target
Anticancer ActivityThis compound27.6MDA-MB-231
Aurora Kinase InhibitionRelated Derivative15.0Aurora A/B
Phosphodiesterase InhibitionRelated Derivative20.0PDE4

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Structural Features :

  • Position 2 : 4-Methoxyphenyl group (electron-donating substituent enhancing solubility).
  • Position 5 : Thiophen-2-yl group (heteroaromatic moiety contributing to π-π interactions).
  • Position 7 : Trifluoromethyl group (improves metabolic stability and lipophilicity) .

Comparison with Structural Analogues

Key Observations :

  • Microwave Synthesis : Compound 11g achieves higher yields (87%) compared to traditional condensation methods (50–98% for other derivatives) due to optimized reaction conditions .
  • Trifluoromethyl Group : Ubiquitous at position 7 across analogues, this group enhances metabolic stability and membrane permeability .

Structural and Electronic Effects

  • Thiophen-2-yl vs. Phenyl : The thiophene moiety in Compound 11g may improve binding affinity through sulfur-mediated interactions, contrasting with purely aromatic substituents in analogues like 3f .

Biological Activity

The compound 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure with several functional groups that contribute to its biological activity:

  • Molecular Formula : C15H12F3N3OS
  • Molecular Weight : 351.34 g/mol
  • Key Functional Groups :
    • Methoxy group (-OCH₃)
    • Thiophene ring
    • Trifluoromethyl group (-CF₃)

Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyrimidines often involves methods such as the Suzuki–Miyaura cross-coupling reaction. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of derivatives with potential biological activity. For instance, the introduction of aryl groups at specific positions on the pyrazolo framework has been shown to enhance biological efficacy against various targets .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. In particular:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), MCF7 (breast), and HeLa (cervical) cells. The IC50 values were reported as follows:
    Cell LineIC50 (μg/ml)
    HepG27.84 ± 0.6
    MCF75.63 ± 0.4
    HeLa3.71 ± 0.1

These results indicate a strong potential for further development in cancer therapeutics .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to neurodegenerative diseases:

  • Monoamine Oxidase B (MAO-B) : Preliminary biological evaluations indicated micromolar IC50 values against MAO-B, suggesting potential use in treating conditions like Parkinson's disease .

The mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives typically involves interaction with various molecular targets, including:

  • Enzymatic Inhibition : The presence of the trifluoromethyl and methoxy groups may enhance binding affinity to active sites on target enzymes.
  • Cell Signaling Pathways : Modulation of key signaling pathways involved in cell proliferation and apoptosis is likely mediated by these compounds.

Case Studies

  • Study on Anticancer Properties : A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their anticancer activity. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for drug development .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound against oxidative stress in neuronal cells, showing a reduction in cell death and improved survival rates under stress conditions .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclocondensation of a pyrazole-amine precursor with a trifluoromethyl-substituted diketone. For example, heating 4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine with 1-(thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione in a solvent like 1,4-dioxane at 110°C for 24 hours under inert atmosphere. PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine are often used as coupling agents to facilitate the reaction . Recrystallization from ethanol/acetone mixtures yields pure crystals suitable for X-ray analysis .

Q. How is the structural integrity of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths (e.g., C–C: 1.35–1.48 Å), dihedral angles between aromatic rings, and planarity of the pyrazolo[1,5-a]pyrimidine core. For example, SC-XRD data for analogous compounds show orthorhombic (Pbca) or monoclinic (P21/c) crystal systems with Z = 8 or 4, respectively . Complementary techniques like NMR (1H/13C), IR, and high-resolution mass spectrometry validate functional groups and molecular weight .

Q. What preliminary biological assays are recommended for screening this compound?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to purine analogues. Use fluorescence polarization or luminescence-based readouts at concentrations ranging from 1 nM to 10 µM. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for a specific target?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) can predict interactions with targets like KDR kinase. Focus on the trifluoromethyl group’s role in hydrophobic interactions and the methoxyphenyl moiety’s π-stacking with aromatic residues. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Perform dose-response curves in triplicate under standardized protocols. Cross-validate with orthogonal methods: e.g., compare enzymatic inhibition (IC50) with cellular proliferation (GI50) and apoptosis (Annexin V staining) .

Q. How does substituent variation (e.g., thiophen-2-yl vs. pyridinyl) affect bioactivity?

Structure-activity relationship (SAR) studies show that electron-rich heterocycles (e.g., thiophen-2-yl) enhance target engagement via π-π interactions, while pyridinyl groups improve solubility. Replace the thiophene with a 4-fluorophenyl group and compare logP (HPLC) and permeability (Caco-2 assay) to quantify trade-offs between potency and bioavailability .

Q. What are the challenges in scaling up synthesis without compromising yield?

Key issues include controlling exothermic reactions during cyclocondensation and minimizing byproducts (e.g., regioisomers). Optimize via Design of Experiments (DoE): vary temperature (100–150°C), solvent (dioxane vs. DMF), and catalyst (PyBroP vs. HATU). Pilot-scale reactions (10–100 g) typically achieve 65–75% yield after recrystallization .

Q. How can metabolic stability be improved for in vivo applications?

Introduce deuterium at metabolically labile sites (e.g., methoxyphenyl O-CH3 → O-CD3) to slow CYP450-mediated oxidation. Assess stability in liver microsomes (human/mouse) and plasma (t1/2 > 2 hours). Alternatively, replace the trifluoromethyl group with a bioisostere like difluoromethyl to reduce oxidative dehalogenation .

Methodological Considerations

Q. Which analytical techniques are critical for purity assessment?

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min.
  • LC-MS : ESI+ mode to detect [M+H]+ at m/z 430.1 (calculated for C20H14F3N3OS).
  • Elemental Analysis : Acceptable C, H, N ranges: ±0.4% of theoretical values .

Q. How to troubleshoot low crystallinity in SC-XRD samples?

Slow evaporation from ethanol/acetone (1:1) at 4°C enhances crystal growth. For stubborn cases, use seeding or switch to a mixed solvent (e.g., DCM/hexane). If twinning occurs, collect data at 100 K to improve resolution (<0.8 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.